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molecular formula C8H12N2O3 B8622409 Ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)propanoate

Ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)propanoate

Cat. No. B8622409
M. Wt: 184.19 g/mol
InChI Key: FIFXURXRZLJLIM-UHFFFAOYSA-N
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Patent
US09365574B2

Procedure details

Acetic anhydride (4.6 mL, 49 mmol) was added to a pyridine (50 mL) solution of the intermediate from Step A (2.6 g, 16.2 mmol). The solution was heated at reflux for 1 hour and then at room temperature overnight. The solution was then concentrated to remove most of the pyridine. The concentrated solution was diluted with EtOAc and washed twice with water. The organic layer was concentrated and the residue purified by silica gel chromatography using a hexanes/EtOAc gradient to give the indicated product. 1H NMR δ (ppm) (CHCl3-d): 4.19 (2H, dd, J=72, 3.6 Hz), 3.94 (1H, m, J=7.3 Hz), 2.58 (3H, s), 1.60 (3H, t, 7.3 Hz), 1.25 (3H, t, J=7.1 Hz). m/z=185.1 (M+H).
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=O)[CH3:2].[NH2:8]/[C:9](=[N:17]\[OH:18])/[CH:10]([CH3:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12]>N1C=CC=CC=1>[CH3:1][C:2]1[O:18][N:17]=[C:9]([CH:10]([CH3:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12])[N:8]=1

Inputs

Step One
Name
Quantity
4.6 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
2.6 g
Type
reactant
Smiles
N\C(\C(C(=O)OCC)C)=N/O
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated
CUSTOM
Type
CUSTOM
Details
to remove most of the pyridine
ADDITION
Type
ADDITION
Details
The concentrated solution was diluted with EtOAc
WASH
Type
WASH
Details
washed twice with water
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
to give the indicated product

Outcomes

Product
Name
Type
Smiles
CC1=NC(=NO1)C(C(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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